molecular formula C8H8Br2N4O6S B1527150 5-Bromo-4(3H)-pyrimidinone hemisulfate CAS No. 97234-97-4

5-Bromo-4(3H)-pyrimidinone hemisulfate

Cat. No.: B1527150
CAS No.: 97234-97-4
M. Wt: 448.05 g/mol
InChI Key: RPCRMCXPPVJQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4(3H)-pyrimidinone hemisulfate is a useful research compound. Its molecular formula is C8H8Br2N4O6S and its molecular weight is 448.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

Molecular Structure Investigations

Research on derivatives of 5-Bromo-4(3H)-pyrimidinone, such as 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone, has been conducted to determine molecular structures through NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies are crucial for understanding the compound's chemical behavior and potential applications in medicinal chemistry (Martins et al., 1998).

Bromination of Pyrimidines

A method for brominating pyrimidine nucleotides using potassium bromide and potassium monoperoxysulfate has been developed. This process facilitates the selective bromination of deoxycytidine in mixtures, illustrating the compound's utility in synthetic organic chemistry (Ross & Burrows, 1997).

Medicinal Chemistry and Drug Synthesis

Regioselective Synthesis for Antiviral Applications

A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various C-6 substituents have been synthesized using a regioselective protocol. These derivatives were evaluated for their antiviral activity, demonstrating the compound's potential in developing antiviral agents (Singh, Singh, & Balzarini, 2013).

Material Science

Synthesis of Pyrimidinone Derivatives

Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives have been synthesized, characterized, and evaluated for antimicrobial activity. These compounds' synthesis and characterization contribute to the development of new materials with potential antimicrobial properties (Mallikarjunaswamy et al., 2017).

Immunology and Bioactive Compounds

Immunological Agent Development

Research on 5-bromo and 5-iodo substituted pyrimidines has explored their potential as immunological agents with anticancer and interferon-inducing properties. This includes the development of synthetic routes to novel analogues and analysis of their molecular recognition properties, highlighting the compound's relevance in immunology and cancer research (Hannah et al., 2000).

Properties

IUPAC Name

5-bromo-1H-pyrimidin-6-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-2H,(H,6,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCRMCXPPVJQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)Br.C1=C(C(=O)NC=N1)Br.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718276
Record name Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97234-97-4
Record name Sulfuric acid--5-bromopyrimidin-4(3H)-one (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 2
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 3
Reactant of Route 3
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 4
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 5
5-Bromo-4(3H)-pyrimidinone hemisulfate
Reactant of Route 6
5-Bromo-4(3H)-pyrimidinone hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.